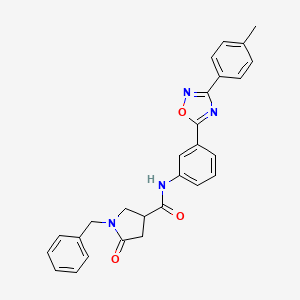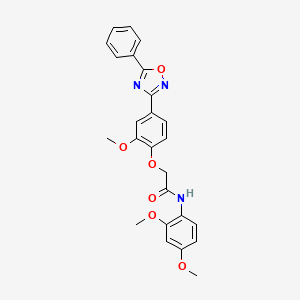
N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as L-745,870, is a compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been studied for its potential use as a therapeutic agent for several conditions. It has been shown to have potential as an analgesic, as it is a selective antagonist of the nociceptin/orphanin FQ peptide receptor. It has also been studied for its potential use in the treatment of addiction, as it has been shown to block the effects of drugs such as cocaine and nicotine.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its selective antagonism of the nociceptin/orphanin FQ peptide receptor. This receptor is involved in the modulation of pain, mood, and addiction, and this compound has been shown to block the effects of nociceptin/orphanin FQ peptide on this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and to block the effects of drugs such as cocaine and nicotine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its selectivity for the nociceptin/orphanin FQ peptide receptor, which allows for more specific targeting of this receptor. One limitation is that it has only been studied in animal models, and its effects in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One direction is to further explore its potential as an analgesic, particularly in the treatment of chronic pain. Another direction is to explore its potential as a treatment for addiction, particularly in the context of nicotine and cocaine addiction. Additionally, further studies are needed to understand its effects in humans and to explore its potential as a therapeutic agent for other conditions.
Synthesemethoden
The synthesis method for N-(4-methoxybenzyl)-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves several steps. First, 4-methoxybenzyl chloride is reacted with N-methyl-2-pyridylamine to form N-(4-methoxybenzyl)-N-methyl-2-pyridylamine. Next, this compound is reacted with p-tolyl isocyanate to form N-(4-methoxybenzyl)-N-methyl-3-(p-tolyl)pyridin-2-amine. Finally, this compound is reacted with ethyl chloroformate and sodium azide to form this compound.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-6-10-18(11-7-16)21-25-23(29-26-21)20-5-4-14-24-22(20)27(2)15-17-8-12-19(28-3)13-9-17/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTYOBAXKOJVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)


![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)






![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)

